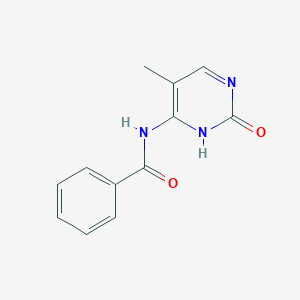

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

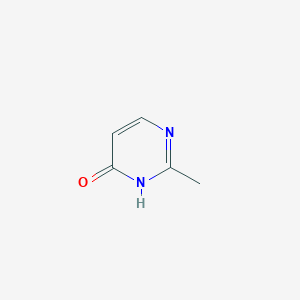

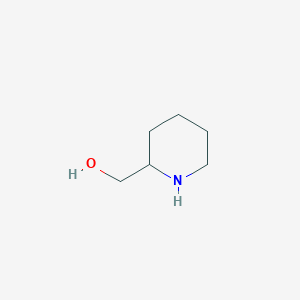

“N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 g/mol . The IUPAC name for this compound is N - (5-methyl-2-oxo-1 H -pyrimidin-6-yl)benzamide .

Physical And Chemical Properties Analysis

“N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide” has a molecular weight of 229.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 70.6 Ų and a complexity of 393 . The compound is a white solid .Wissenschaftliche Forschungsanwendungen

- Field : Pharmaceutical Chemistry

- Application : N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

- Method : Compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid. Initial compounds were synthesized by reaction of isoniazid with appropriate benzaldehyde .

- Results : All the title compounds exhibited antimycobacterial activity and were compared to standard drugs streptomycin (MIC value of 6.25 μg/mL) and isoniazid (MIC value of 3.125 μg/mL). Compound 2g exhibited the highest antimycobacterial activity, but all the tested compounds were less active than standard drugs .

- Field : Organic Chemistry

- Application : A series of novel benzamide compounds were synthesized and their in vitro antioxidant activity was determined .

- Method : The analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antimycobacterial Agents

Antioxidant Activity

- Field : Medicinal Chemistry

- Application : Dihydropyrimidinone analogs, which are structurally similar to the compound you mentioned, have been synthesized and evaluated for their cytotoxic activity .

- Method : The synthesis involved a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst .

- Results : All the derivatives were subjected to cytotoxicity screening against a panel of four different human cancer cell lines. Of the synthesized analogs, one showed significant activity with IC 50 values ranging from 7.1 ± 0.8 to 14.7 ± 1.1 μM against various cancer lines .

- Field : Medicinal Chemistry

- Application : Thiazoles, which contain a ring structure similar to the compound you mentioned, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug) .

- Method : The synthesis and characterization of these compounds typically involve various organic chemistry techniques .

- Results : These compounds have been found to exhibit a wide range of biological activities, including antimicrobial activity .

Cytotoxic Activity

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Dihydropyrimidinone analogs have been synthesized and evaluated for their cytotoxic activity .

- Method : The synthesis involved a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst .

- Results : Of the synthesized analogs, one showed the best activity with IC 50 of 7.1 ± 0.8, 13.1 ± 1.4, 13.8 ± 0.9 and 14.7 ± 1.1 μM against lung (A549), leukemia (THP-1), prostate (PC-3) and colon (Colo-205) cancer lines, respectively .

- Field : Medicinal Chemistry

- Application : 4-aminoantipyrine and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

- Method : 4-aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds .

- Results : These compounds have shown potential as analgesic and anti-inflammatory agents .

Cancer Treatment

Analgesic and Anti-inflammatory Activity

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Eigenschaften

IUPAC Name |

N-(5-methyl-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-7-13-12(17)15-10(8)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKLITBCOZWOEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449705 |

Source

|

| Record name | N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

CAS RN |

126354-30-1 |

Source

|

| Record name | N-(5-Methyl-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)